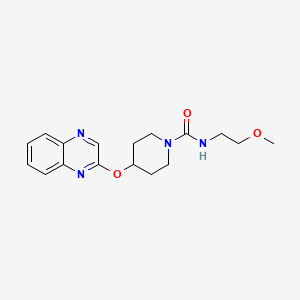
N-(2-methoxyethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide, also known as QX-314, is a quaternary lidocaine derivative that has been extensively studied for its potential use as a local anesthetic. QX-314 has gained attention due to its ability to penetrate cell membranes and block ion channels, providing prolonged analgesia without the need for injection or the use of a needle.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Modulation for Schizophrenia Treatment
Research has explored derivatives of quinoxalin, such as L-(quinoxalin-6-ylcarbonyl)piperidine, for their potential in treating schizophrenia by modulating AMPA receptors. However, a study involving a small series of schizophrenia patients partially refractory to traditional neuroleptics found that the compound, even at increasing doses, did not demonstrate significant improvement in psychosis or cognition (Marenco et al., 2002).
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
A novel iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, has been studied for its ability to visualize primary breast tumors in vivo by binding preferentially to sigma receptors overexpressed on breast cancer cells. This approach showed promise in a preliminary study, where a focal increase in tracer accumulation was observed in the majority of patients with histologically confirmed breast cancer (Caveliers et al., 2002).
Immunomodulatory Effects in Multiple Sclerosis
Linomide, another quinoline-3-carboxamide derivative, has been researched for its immunomodulatory effects, particularly in the context of secondary progressive multiple sclerosis (MS). A study reported that linomide could inhibit clinical and histopathologic signs of MS and showed a tendency to prevent the progression of the disease (Karussis et al., 1996).
Biomonitoring and Metabolism Studies
The compound has also been a focus in biomonitoring and metabolism studies. For instance, the metabolism of heterocyclic amines, such as MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), has been investigated for its implications in human health and disease. These studies provide insights into the metabolic pathways and potential toxicities of compounds related to N-(2-methoxyethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide (Stillwell et al., 1999; Turteltaub et al., 1999).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-quinoxalin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-11-8-18-17(22)21-9-6-13(7-10-21)24-16-12-19-14-4-2-3-5-15(14)20-16/h2-5,12-13H,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZYIHKCLRILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

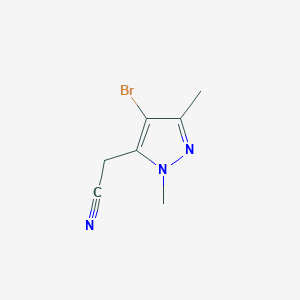
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
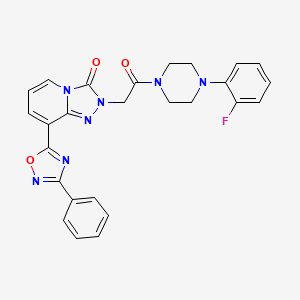

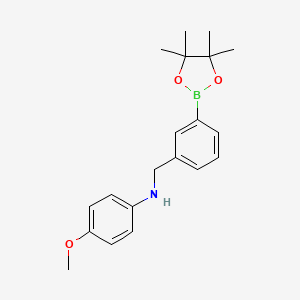
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2859654.png)
![4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2859656.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2859657.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)
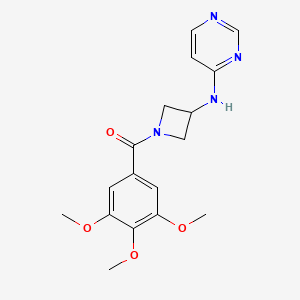
![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)

![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)
